molecular formula C5H11Cl2N3O B14444014 Semicarbazide, 1,1-bis(2-chloroethyl)- CAS No. 78280-37-2

Semicarbazide, 1,1-bis(2-chloroethyl)-

Cat. No.: B14444014
CAS No.: 78280-37-2
M. Wt: 200.06 g/mol
InChI Key: FGTMBUMFZZYSBH-UHFFFAOYSA-N
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Description

Semicarbazide, 1,1-bis(2-chloroethyl)-, is a chemical compound that belongs to the class of semicarbazides. It is a derivative of urea and is characterized by the presence of two chloroethyl groups attached to the nitrogen atoms. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of semicarbazide, 1,1-bis(2-chloroethyl)-, typically involves the reaction of semicarbazide hydrochloride with N,N-bis(2-chloroethyl)amino benzaldehyde in ethanol. The mixture is stirred for about an hour until fully dissolved, and a few drops of concentrated hydrochloric acid are added to facilitate the reaction . This method allows for the preparation of the compound in good yield and purity.

Chemical Reactions Analysis

Semicarbazide, 1,1-bis(2-chloroethyl)-, undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of simpler compounds.

    Substitution: The chloroethyl groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include hydrazine, isocyanates, and carbamates . The major products formed from these reactions vary based on the specific conditions and reagents used.

Scientific Research Applications

Semicarbazide, 1,1-bis(2-chloroethyl)-, has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of semicarbazide, 1,1-bis(2-chloroethyl)-, involves its interaction with molecular targets and pathways in the body. As an alkylating agent, it can form covalent bonds with DNA, leading to the inhibition of DNA replication and transcription. This property makes it a potential candidate for use in chemotherapy .

Comparison with Similar Compounds

Semicarbazide, 1,1-bis(2-chloroethyl)-, can be compared with other similar compounds, such as:

The uniqueness of semicarbazide, 1,1-bis(2-chloroethyl)-, lies in its specific chemical structure and the presence of two chloroethyl groups, which confer distinct chemical and biological properties.

Properties

CAS No.

78280-37-2

Molecular Formula

C5H11Cl2N3O

Molecular Weight

200.06 g/mol

IUPAC Name

bis(2-chloroethyl)aminourea

InChI

InChI=1S/C5H11Cl2N3O/c6-1-3-10(4-2-7)9-5(8)11/h1-4H2,(H3,8,9,11)

InChI Key

FGTMBUMFZZYSBH-UHFFFAOYSA-N

Canonical SMILES

C(CCl)N(CCCl)NC(=O)N

Origin of Product

United States

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